molecular formula C13H12O3 B093455 Ethyl 6-hydroxy-2-naphthoate CAS No. 17295-12-4

Ethyl 6-hydroxy-2-naphthoate

Cat. No. B093455
CAS RN: 17295-12-4
M. Wt: 216.23 g/mol
InChI Key: WLJMCRWYIXLKQL-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-naphthoate (EHN) is an organic compound that belongs to the class of aromatic compounds known as naphthoates. It is composed of a naphthalene ring, a six-membered cyclic hydroxy group, and an ethyl group. It has been used in various laboratory experiments and scientific research applications due to its unique properties.

Scientific Research Applications

  • Intermediate in Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceutical compounds like d-Naproxen, an anti-inflammatory agent (Lu Xian, 2000).

  • Production of Naphthamide and Naphthanilide : Ethyl 1, 3-dihydroxy-2-naphthoate reacts with ammonia and aniline to produce naphthamide and naphthanilide, respectively (Y. Huang, 1958).

  • Catalyzed Reactions for Compound Formation : It is used in Rhodium(II) acetate-catalyzed reactions to form 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters (E. Taylor & H. Davies, 1983).

  • Synthesis of Functionalized Naphthalenes : It is a key component in the synthesis of functionalized naphthalenes with various substituents (Dongjin Kang et al., 2012).

  • Furan Derivatives Synthesis : It is involved in the synthesis of furan derivatives, a class of organic compounds with various applications (T. Horaguchi et al., 1983).

  • Synthesis of η-Pyrromycinone : Ethyl 6-hydroxy-2-naphthoate is used in the synthesis of η-pyrromycinone, a compound of chemical interest (Z. Horii et al., 1965).

  • Crystal and Molecular Structure Studies : It is studied for its crystal and molecular structures to understand its chemical properties (M. Kaur et al., 2012).

  • Antitumor Activity : Certain derivatives of this compound have been synthesized and tested for antitumor activities (Ju Liu et al., 2018).

  • Polymer Synthesis : It is used in the synthesis of poly(6-hydroxy-2-naphthoic acid), a polymer with various properties and applications (G. Schwarz & H. Kricheldorf, 1991).

  • Carboxylation of Hydroxyarens : It is involved in the carboxylation of hydroxyarens to synthesize hydroxynaphthoic acids, which have broad practical applications (K. A. Suerbaev et al., 2015).

  • Antibacterial and Antifungal Properties : Ethyl naphtho(2,1-b)furan-2-carboxylate, derived from this compound, has been investigated for its antimicrobial activities (G. K. Nagaraja et al., 2007).

  • Enzyme Inhibition Studies : It is used in studies related to enzyme inhibition, such as the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (J. D. Prugh et al., 1990).

Safety and Hazards

Ethyl 6-hydroxy-2-naphthoate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 6-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJMCRWYIXLKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377809
Record name Ethyl 6-hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17295-12-4
Record name Ethyl 6-hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-hydroxy-2-naphthoic acid (75.9 g, 0.40 mol) in ethanol (1.0 L) and sulfuric acid (5.0 mL) was heated to reflux under an atmosphere of nitrogen. After 16 hours, the volume was removed to approximately half via simple distillation and the resulting solution was diluted with water. The resulting cloudy mixture was extracted with EtOAc (4×) and the combined organics were successively washed with NaHCO3 (0.25 M, twice), water, brine and dried (MgSO4). The mixture was filtered and evaporated to give 6-hydroxy-naphthalene-2-carboxylic acid ethyl ester, 85.4 g (98%).
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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